1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group attached to an octahydroindole carboxylic acid moiety. The Fmoc group is commonly used in peptide synthesis as a protecting group for amino acids, making this compound particularly valuable in the field of organic chemistry.
Preparation Methods
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid typically involves the protection of the amino group of octahydroindole-5-carboxylic acid with the Fmoc group. This can be achieved through the reaction of octahydroindole-5-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, which can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise construction of peptides.
Biology: The compound is used in the synthesis of biologically active peptides and proteins, which are crucial for studying biological processes and developing therapeutic agents.
Medicine: It plays a role in the development of peptide-based drugs and diagnostic tools.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions .
Comparison with Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives, such as:
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
These compounds share the Fmoc protecting group but differ in the structure of the amino acid moiety. The uniqueness of this compound lies in its octahydroindole structure, which imparts distinct chemical and physical properties .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid, commonly referred to as Fmoc-octahydroindole, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H25NO4
- Molecular Weight : 391.47 g/mol
- CAS Number : 1217512-55-4
The biological activity of Fmoc-octahydroindole is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as a potent inhibitor of certain enzymes and receptors involved in metabolic pathways and cellular signaling.
Enzyme Inhibition
Studies have demonstrated that Fmoc-octahydroindole can inhibit specific proteases, which are crucial for protein degradation and processing. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications in diseases where protease activity is dysregulated.
Receptor Modulation
Additionally, the compound has shown potential as a modulator of neurotransmitter receptors, particularly those involved in pain perception and mood regulation. This suggests its possible use in treating neurological disorders.
Antitumor Activity
Recent studies have explored the antitumor properties of Fmoc-octahydroindole. In vitro assays indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 22 |
A549 | 18 |
Antimicrobial Activity
Fmoc-octahydroindole has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Study 1: Antitumor Efficacy in Animal Models
In a recent animal study, Fmoc-octahydroindole was administered to mice bearing xenograft tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that Fmoc-octahydroindole reduced neuronal apoptosis and improved cognitive function in treated animals .
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-5-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-23(27)16-9-10-22-15(13-16)11-12-25(22)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,27) |
InChI Key |
JAIUWSACKAQNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC1C(=O)O |
Origin of Product |
United States |
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